molecular formula C21H20N4O3S B2574040 3-(2-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)acetyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one CAS No. 442532-03-8

3-(2-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)acetyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one

Cat. No.: B2574040
CAS No.: 442532-03-8
M. Wt: 408.48
InChI Key: IOZFLADZGTYSEQ-UHFFFAOYSA-N
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Description

The compound appears to contain a quinazolinone moiety, which is a type of heterocyclic compound. Quinazolinones are known to have various biological activities and are used in medicinal chemistry .


Chemical Reactions Analysis

Again, while specific reactions for this compound are not available, quinazolinones are known to undergo a variety of chemical reactions, including substitutions and additions .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research has been dedicated to developing synthetic routes for heterocyclic compounds, including diazepines and quinazolines, which are structurally related to the chemical . These compounds are synthesized through various methodologies, including photochemical synthesis, cyclopropanation processes, and three-component cascade reactions, to explore their potential applications in medicinal chemistry. Studies detail the synthesis of fully unsaturated 1H- and 3H-1,4-benzodiazepines from 4-quinolyl azides through irradiation and further acetylation to achieve stable compounds (Sashida, Fujii, & Tsuchiya, 1987). Similarly, the synthesis of bridged tetrahydroquinolines and chromanes through a sequential three-component cascade process catalyzed by InCl3 is demonstrated, highlighting the method's efficiency in constructing complex molecular scaffolds (Vachan et al., 2020).

Potential Antimicrobial Agents

Some studies focus on the antimicrobial potential of quinazoline derivatives. For example, new quinazolines synthesized for antimicrobial screening showed activity against various bacterial and fungal strains, suggesting their utility as antimicrobial agents (Desai, Shihora, & Moradia, 2007). Another study synthesized novel derivatives of 3-substituted-2-thioxoquinazolin-4(3H)-ones and evaluated them for antimicrobial and anticonvulsant activities, indicating some compounds' broad spectrum of activity against tested microbes and potent anticonvulsant activity (Rajasekaran, Rajamanickam, & Darlinquine, 2013).

Exploration of Analgesic Properties

Research into the analgesic properties of diazocine derivatives includes studies on the synthesis and evaluation of compounds for their analgesic action. Kametani et al. (1965) explored methods for synthesizing 2, 3, 4, 5-tetrahydro-6H-1, 5-methanobenzo-[f][1, 4]diazocine to test its analgesic action, leading to the discovery of azabenzomorphane derivatives with potential analgesic properties (Kametani, Kigasawa, Hiiragi, & Ishimaru, 1965).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Quinazolinones are known to have a wide range of activities, including antimicrobial, anticancer, and anti-inflammatory effects .

Properties

IUPAC Name

11-[2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3S/c26-18-7-3-6-17-14-8-13(10-24(17)18)9-23(11-14)19(27)12-25-20(28)15-4-1-2-5-16(15)22-21(25)29/h1-7,13-14H,8-12H2,(H,22,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOZFLADZGTYSEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=O)CN4C(=O)C5=CC=CC=C5NC4=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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